molecular formula C27H32N2O5 B11976821 Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanoyl)amino)benzoate

Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanoyl)amino)benzoate

Cat. No.: B11976821
M. Wt: 464.6 g/mol
InChI Key: NBLMEERNWBJXJO-UHFFFAOYSA-N
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Description

Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate is a complex organic compound with the molecular formula C27H32N2O5 This compound is known for its unique structural features, which include a hexyl chain, a benzoate group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride with hexylamine to form the intermediate product. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate involves its interaction with specific molecular targets. The isoindole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate: Similar structure but with an ethyl group instead of a hexyl group.

    (1,1’-Biphenyl)-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate: Contains a biphenyl group instead of a benzoate group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

hexyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C27H32N2O5/c1-2-3-4-10-19-34-27(33)20-14-16-21(17-15-20)28-24(30)13-6-5-9-18-29-25(31)22-11-7-8-12-23(22)26(29)32/h7-8,11-12,14-17H,2-6,9-10,13,18-19H2,1H3,(H,28,30)

InChI Key

NBLMEERNWBJXJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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